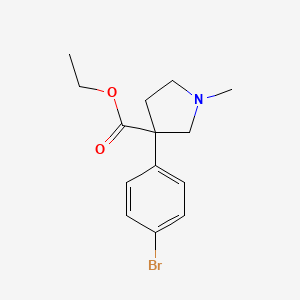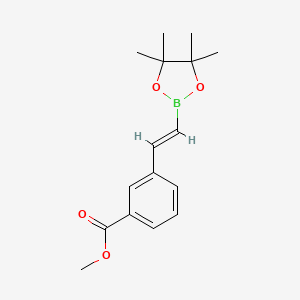
1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine is a chemical compound with the molecular formula C14H26N2O5 It is a derivative of pyrazolidine, a five-membered nitrogen-containing heterocycle The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups and a hydroxymethyl group attached to the pyrazolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine typically involves the protection of pyrazolidine with Boc groups followed by the introduction of the hydroxymethyl group. One common method involves the reaction of pyrazolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected pyrazolidine. Subsequently, the hydroxymethyl group can be introduced using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove the Boc protecting groups using acids like trifluoroacetic acid (TFA).
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or other oxidizing agents under mild conditions.
Reduction: TFA or other strong acids to remove Boc groups.
Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.
Major Products Formed
Oxidation: Formyl or carboxyl derivatives.
Reduction: Deprotected pyrazolidine derivatives.
Substitution: Various substituted pyrazolidine derivatives depending on the nucleophile used.
科学研究应用
1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of 1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine depends on its specific application. In drug discovery, it may act as a prodrug or a precursor to active pharmaceutical ingredients. The Boc protecting groups can be removed under physiological conditions to release the active pyrazolidine derivative, which can then interact with molecular targets such as enzymes or receptors. The hydroxymethyl group can also participate in hydrogen bonding or other interactions with biological macromolecules, influencing the compound’s activity and specificity.
相似化合物的比较
Similar Compounds
Pyrazolidine: The parent compound without Boc protecting groups or hydroxymethyl substitution.
1,2-Dimethylpyrazolidine: A derivative with methyl groups instead of Boc and hydroxymethyl groups.
1,2-Bis-Boc-pyrazolidine: A similar compound with Boc groups but lacking the hydroxymethyl group.
Uniqueness
1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine is unique due to the presence of both Boc protecting groups and a hydroxymethyl group. This combination provides a balance of stability and reactivity, making it a versatile intermediate for various synthetic applications. The Boc groups offer protection during synthetic transformations, while the hydroxymethyl group provides a handle for further functionalization.
属性
分子式 |
C14H26N2O5 |
|---|---|
分子量 |
302.37 g/mol |
IUPAC 名称 |
ditert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H26N2O5/c1-13(2,3)20-11(18)15-7-10(9-17)8-16(15)12(19)21-14(4,5)6/h10,17H,7-9H2,1-6H3 |
InChI 键 |
YZIABOYUGLSIJM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CN1C(=O)OC(C)(C)C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol](/img/structure/B14032109.png)



![Ethyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14032142.png)




![Racemic-(2S,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate](/img/structure/B14032160.png)




